molecular formula C24H18N4O6S B11201331 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11201331
M. Wt: 490.5 g/mol
InChI Key: RZICCRQHAMBZLL-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine dione derivative characterized by two critical structural motifs:

  • Benzodioxole moiety: A fused bicyclic structure (1,3-benzodioxole) attached via a methylene group at position 3 of the thienopyrimidine core.
  • 1,2,4-Oxadiazole substituent: A 3-(2-methoxyphenyl)-1,2,4-oxadiazole group linked via a methylene chain at position 1.

Properties

Molecular Formula

C24H18N4O6S

Molecular Weight

490.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H18N4O6S/c1-31-17-5-3-2-4-15(17)22-25-20(34-26-22)12-27-16-8-9-35-21(16)23(29)28(24(27)30)11-14-6-7-18-19(10-14)33-13-32-18/h2-10H,11-13H2,1H3

InChI Key

RZICCRQHAMBZLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the thieno[3,2-d]pyrimidine core: This involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.

    Construction of the 1,2,4-oxadiazole ring: This is typically done through the cyclization of acyl hydrazides with nitriles.

    Final coupling reactions: The various fragments are then coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Reactivity of the Thieno[3,2-d]pyrimidine-2,4-dione Core

The thieno[3,2-d]pyrimidine-2,4-dione system contains two carbonyl groups and a sulfur atom, enabling nucleophilic substitutions and ring modifications.

Key Reactions:

  • Nucleophilic Attack at Carbonyl Groups :
    The C2 and C4 carbonyl positions are susceptible to nucleophilic attack. For example, hydroxylamine can form oxime derivatives under mild acidic conditions.

  • Ring-Opening Reactions :
    Strong bases (e.g., NaOH) may cleave the pyrimidine ring, yielding thiophene derivatives via retro-aldol pathways.

Reaction TypeConditionsProductReference
Nucleophilic attackNH₂OH, pH 4–5, 25°COxime derivatives at C2 and C4
Ring cleavage1M NaOH, reflux, 2hThiophene-2-carboxylic acid analogs

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is generally stable but undergoes specific transformations under controlled conditions:

Key Reactions:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl (12M) at 80°C hydrolyzes the oxadiazole ring to form a carboxylic acid and an amidoxime intermediate .

  • Cycloaddition Reactions :
    The oxadiazole can participate in [3+2] cycloadditions with nitriles under microwave irradiation, forming triazole derivatives .

Reaction TypeConditionsProductReference
Hydrolysis12M HCl, 80°C, 4hCarboxylic acid + amidoxime
CycloadditionCH₃CN, MW, 120°C, 1hTriazole-fused derivatives

Reactivity of the Benzo[d] dioxole Group

The methylenedioxy group is prone to hydrolysis under acidic or enzymatic conditions, yielding catechol derivatives:

Key Reactions:

  • Acid Hydrolysis :
    H₂SO₄ (2M) at 60°C cleaves the methylenedioxy bridge, producing a dihydroxybenzyl intermediate .

  • Enzymatic Demethylation :
    Cytochrome P450 enzymes convert the benzodioxole to a catechol, which may further oxidize to quinones .

Reaction TypeConditionsProductReference
Acid hydrolysis2M H₂SO₄, 60°C, 6hDihydroxybenzyl derivative
Enzymatic oxidationLiver microsomes, NADPHCatechol and quinone metabolites

Methoxyphenyl Group Transformations

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions:

Key Reactions:

  • Demethylation :
    BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a phenolic derivative .

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .

Reaction TypeConditionsProductReference
DemethylationBBr₃, CH₂Cl₂, −78°C, 1h2-Hydroxyphenyl derivative
NitrationHNO₃/H₂SO₄, 0°C, 30min2-Methoxy-5-nitrophenyl analog

Stability Under Physiological Conditions

Studies on structurally related compounds (e.g., BML-284, PubChem CID 11210285) indicate that the thieno-pyrimidine core remains intact in neutral aqueous buffers but degrades in acidic or alkaline environments . The oxadiazole ring shows stability in plasma but undergoes slow hydrolysis in hepatic microsomal fractions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activity. For example, derivatives similar to the target compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the benzo[d][1,3]dioxol moiety may enhance this activity due to its ability to interact with microbial cell membranes.

Anticancer Properties

Research has also highlighted the potential anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response . This makes the target compound a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Antimicrobial Studies : A study on thieno[2,3-d]pyrimidines demonstrated their effectiveness against Mycobacterium tuberculosis, showcasing their potential as novel anti-TB agents .
  • Anticancer Research : Another investigation revealed that specific thieno derivatives could significantly reduce tumor growth in xenograft models by targeting cancer stem cells .
  • Anti-inflammatory Activity : Research focused on dual inhibitors of COX and LOX showed promising results for compounds structurally related to thieno[3,2-d]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

(a) 1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
  • Key Differences: Core structure: The target compound features a thieno[3,2-d]pyrimidine core, whereas analogues like those in use thieno[2,3-d]pyrimidine, altering ring fusion and electronic properties. Substituents: The target’s benzodioxole group replaces the 5-phenyl-1,3,4-oxadiazole at position 6 in analogues.
  • Activity :
    • Analogues with 1,2,4-oxadiazole groups at position 1 demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with inhibition zones comparable to Metronidazole and Streptomycin .
    • The absence of antimicrobial activity in benzyl- or acetamide-substituted derivatives (e.g., 1-benzyl analogues) underscores the importance of oxadiazole substituents for bioactivity .
(b) 5-Methyl-6-(2-Methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Key Differences :
    • Heterocyclic substituent : A thiazole group at position 6 versus the target’s benzodioxole at position 3.
  • Activity :
    • This compound showed superior activity against S. aureus compared to reference drugs, highlighting the role of thiazole in enhancing antimicrobial potency .
(a) Melting Points and Crystallinity
  • Analogues such as 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones exhibit high melting points (>250°C), attributed to rigid heterocyclic cores and strong intermolecular interactions . The target compound likely shares this property due to structural similarities.

Activity Trends Based on Substituents

Compound Core Structure Position 1 Substituent Position 3/6 Substituent Key Activity
Target Compound Thieno[3,2-d]pyrimidine 3-(2-Methoxyphenyl)-1,2,4-oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl Antimicrobial (inferred)
Analogues Thieno[2,3-d]pyrimidine 3-Aryl-1,2,4-oxadiazole 5-Phenyl-1,3,4-oxadiazole Antimicrobial (confirmed)
Thiazole Derivative Thieno[2,3-d]pyrimidine Benzyl/Chloroacetamide 2-Methyl-1,3-thiazole Enhanced anti-S. aureus

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[d][1,3]dioxole moiety: This part of the molecule contributes to its aromatic properties and potential biological interactions.
  • Thieno[3,2-d]pyrimidine core: Known for its diverse biological activities, this structure often serves as a scaffold for drug development.
  • Oxadiazole ring: This heterocyclic component is associated with various pharmacological effects.

Molecular Formula

The molecular formula of the compound is C21H20N4O4C_{21}H_{20}N_4O_4 with a molecular weight of approximately 384.3793 g/mol .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing similar structural motifs:

  • A study highlighted that derivatives of benzodioxole exhibited significant antimicrobial activity against various bacterial strains such as Bacillus subtilis and Escherichia coli . The presence of bulky hydrophobic groups in these compounds was noted to enhance their efficacy.

Anticancer Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit anticancer activity . For instance:

  • A related compound was shown to inhibit cell proliferation in cancer cell lines, demonstrating potential as a chemotherapeutic agent . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects . Compounds that include oxadiazole and thieno-pyrimidine rings have been reported to modulate inflammatory pathways effectively .

Study 1: Antimicrobial Evaluation

A study conducted on similar derivatives revealed their effectiveness against pathogenic bacteria. The compounds were tested using the cup plate diffusion method, showing zones of inhibition comparable to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CB. subtilis20

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to our target molecule inhibited proliferation significantly. The IC50 values were recorded as follows:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)12.5
Compound EHeLa (Cervical Cancer)10.0

These results indicate promising anticancer properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidine-2,4-dione core?

  • The core structure is typically synthesized via cyclocondensation of substituted thioureas or carbohydrazides with appropriate reagents. For example, cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride (POCl₃) followed by hydrolysis yields the pyrimidine-dione scaffold . Alkylation of the nitrogen atoms can then be performed using benzyl chlorides or oxadiazole-containing chloromethyl derivatives in DMF with K₂CO₃ as a base .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns (e.g., benzodioxole and oxadiazole methyl groups) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for complex heterocycles .
  • IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole (C=N) stretches .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry if crystallization is feasible .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi, as structurally related oxadiazole-thienopyrimidine hybrids show activity against Staphylococcus aureus and Candida albicans .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins before advancing to in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole-methyl substitution step?

  • Solvent Selection : Use anhydrous DMF or THF to minimize side reactions during alkylation .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Control : Maintain 60–80°C to balance reactivity and decomposition risks .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity products .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of Substituents :

  • Replace the 2-methoxyphenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
  • Modify the benzodioxole moiety with halogens (e.g., Cl, F) to study steric and hydrophobic interactions .
    • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase targets) or antimicrobial panels to identify critical pharmacophores .

Q. How to resolve contradictory data in biological activity across different assays?

  • Assay Validation : Ensure consistency in cell lines (e.g., ATCC-certified strains) and assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts .
  • Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference HPLC purity data (>95%) with biological results to exclude impurities as confounding factors .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial DNA gyrase) and validate via mutagenesis .

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